3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea
Description
3-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea is a carbazole-based derivative featuring a urea moiety linked to a 4-chlorophenyl group and a 2-hydroxypropyl chain attached to the carbazole core (Fig. 1). Carbazole derivatives are well-studied for their diverse pharmacological activities, including antidiabetic, anticancer, and antioxidant effects.
Properties
IUPAC Name |
1-(3-carbazol-9-yl-2-hydroxypropyl)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-15-9-11-16(12-10-15)25-22(28)24-13-17(27)14-26-20-7-3-1-5-18(20)19-6-2-4-8-21(19)26/h1-12,17,27H,13-14H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVOVSQEFYXUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC(=O)NC4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea is a member of the carbazole derivatives, which have gained attention due to their diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 425.92 g/mol. The structure includes a carbazole moiety linked to a hydroxypropyl group and a chlorophenyl urea, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25ClN2O3 |
| Molecular Weight | 425.92 g/mol |
| IUPAC Name | This compound |
| LogP | 6.12 |
| Density | 1.4 ± 0.1 g/cm³ |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Anticancer Activity : Compounds with carbazole structures have shown potential as anticancer agents. They may induce apoptosis in cancer cells through pathways involving p53 activation and inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Antimicrobial Activity : Some studies indicate that carbazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Case Studies
-
Anticancer Studies :
A study on carbazole derivatives reported that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The derivatives exhibited increased apoptosis rates, particularly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors like Bcl-2 . -
Antimicrobial Studies :
Another investigation focused on the antimicrobial properties of related carbazole compounds found that they showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The zones of inhibition ranged from 12.6 mm to 22.3 mm at concentrations around 100 µg/mL .
Comparative Biological Activity
The following table summarizes the biological activities reported for various carbazole derivatives, including the compound :
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Apoptosis induction, CDK inhibition |
| 9H-Carbazole derivatives | High | High | Cell cycle arrest, membrane disruption |
| N-substituted carbazoles | Moderate | High | Antimicrobial action through metabolic inhibition |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing carbazole derivatives exhibit significant anticancer properties. The structural features of 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea suggest potential activity against various cancer cell lines. Studies have shown that similar carbazole-based compounds can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific kinases or enzymes related to tumor growth. For instance, carbazole derivatives have been noted to target the PI3K/Akt pathway, crucial for cell survival and growth . Further research is needed to elucidate the precise mechanisms of action for this specific compound.
Materials Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of carbazole derivatives make them suitable candidates for use in OLEDs. Their ability to act as hole transport materials enhances the efficiency of light emission in these devices. Studies have demonstrated that incorporating carbazole structures into OLEDs can improve their performance metrics such as brightness and efficiency.
Polymer Composites
In materials science, the compound's incorporation into polymer matrices has been explored to enhance thermal stability and mechanical properties. The presence of the carbazole moiety contributes to improved thermal resistance, making it suitable for high-performance applications.
Biological Research
Neuroprotective Effects
Recent studies have suggested that compounds similar to this compound may exhibit neuroprotective effects. These effects are attributed to their ability to scavenge free radicals and inhibit neuroinflammatory processes, which are critical in neurodegenerative diseases like Alzheimer's .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules positions it as a potential candidate for drug delivery applications. Its hydrophobic character can be advantageous in formulating nanoparticles that enhance the solubility and bioavailability of poorly soluble drugs .
- Anticancer Activity Evaluation : A study conducted on various synthesized carbazole derivatives demonstrated that those with hydroxyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts .
- OLED Performance Enhancement : Research on OLED devices incorporating carbazole-based materials showed a significant increase in luminous efficiency (up to 30%) when optimized formulations were used.
- Neuroprotective Mechanisms : In vitro studies revealed that carbazole derivatives could reduce oxidative stress markers in neuronal cell cultures, indicating potential therapeutic pathways for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Structural and Functional Insights
Carbazole derivatives exhibit varied biological activities depending on their substituents and conjugated moieties. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Carbazole Derivatives
Key Observations
Urea vs. Cyclic Urea Groups :
- The target compound’s linear urea group differs from cyclic urea analogs like imidazolidin-2-one derivatives. While cyclic ureas are associated with cryptochrome modulation , the linear urea in the target may exhibit distinct binding interactions or target alternative pathways.
Halogenation Effects :
- The 4-chlorophenyl group in the target compound aligns with halogenated analogs (e.g., ’s C1–C4), which are studied for cytotoxicity. Halogens like chlorine may improve pharmacokinetic properties (e.g., lipophilicity, stability) but require optimization to balance efficacy and toxicity .
Triazole and Isothiazoline-Dioxide Derivatives: Carbazoles linked to triazoles or isothiazoline-dioxide groups demonstrate superior α-glucosidase inhibition compared to acarbose, a standard antidiabetic drug .
Tetracyclic Systems and Ethylphenoxy Groups: Mahanine derivatives (tetracyclic carbazoles) and Chiglitazar (ethylphenoxy substituents) highlight the importance of extended conjugation and aromatic groups in glucose uptake and insulin sensitivity, respectively . The target’s simpler tricyclic structure may limit these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
